molecular formula C10H12O5 B1215585 3-Ethoxy-4-hydroxymandelic acid CAS No. 39549-22-9

3-Ethoxy-4-hydroxymandelic acid

Cat. No. B1215585
CAS RN: 39549-22-9
M. Wt: 212.2 g/mol
InChI Key: YOIZTLBZAMFVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04940761

Procedure details

A 250 ml round bottom flask, equipped with a mechanical stirrer, thermometer, and nitrogen inlet, is charged with tetrahydrofuran THF (75.6 gm), 1-trimethylsiloxy-1-methoxy-2-methylpropene (7.0 gm, 0.0402M), xylene (1.0 gm), and tetrabutylammonium m-chlorobenzoate (400 μl of a 1.0M solution in acetonitrile). The flask is cooled to 10° C. Feed I consists of tetrahydrofuran (4.0 gm) and tetrabutylammonium m-chlorobenzoate (400 μl of a 1.0M solution). It is added over 50 minutes. Feed II is glycidyl methacrylate (17.3 gm, 0.122M). It is started simultaneously with the start of the feed I. Feed II is added over one minute. Feed III is 2-ethylhexyl methacrylate (40.7 gm, 0.206M). Feed III is started 9 minutes after feed I has begun. Feed III is added over 30 minutes. The temperature of the flask rises to about 41.0° C. After feed I is completed the flask is cooled to 10° C. Feed IV is glycidyl methacrylate (17.1 gm, 0.120M). It is started 8 minutes after feed I is completed. Feed IV is added over 1 minute. At 70 minutes of total reaction time (11 minutes after feed IV is completed) methanol (10.0 gm) is added to the flask.
Quantity
40.7 g
Type
reactant
Reaction Step One
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
17.1 g
Type
reactant
Reaction Step Four
Quantity
10 g
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
4 g
Type
solvent
Reaction Step Eight
Quantity
7 g
Type
reactant
Reaction Step Nine
Name
tetrabutylammonium m-chlorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
1 g
Type
solvent
Reaction Step Nine
Quantity
75.6 g
Type
solvent
Reaction Step Nine
Name
tetrabutylammonium m-chlorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
17.3 g
Type
reactant
Reaction Step Thirteen
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
C[Si](C)(C)O[C:4]([O:8]C)=[C:5]([CH3:7])[CH3:6].ClC1C=C(C=CC=1)[C:16]([O-:18])=[O:17].C([N+](CCCC)(CCCC)CCCC)CCC.[C:39]([O:44][CH2:45][CH:46]1[O:48][CH2:47]1)(=O)[C:40](C)=C.C(OCC(CC)CCCC)(=O)C(C)=C>C(#N)C.CO.O1CCCC1.C1(C)C(C)=CC=CC=1.O1CCCC1.C1COCC1>[CH3:40][CH2:39][O:44][C:45]1[CH:6]=[C:5]([CH:4]([OH:8])[C:16]([OH:18])=[O:17])[CH:7]=[CH:47][C:46]=1[OH:48] |f:1.2,9.10|

Inputs

Step One
Name
Quantity
40.7 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC(CCCC)CC
Step Two
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
17.1 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Step Five
Name
Quantity
10 g
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Eight
Name
Quantity
4 g
Type
solvent
Smiles
O1CCCC1
Step Nine
Name
Quantity
7 g
Type
reactant
Smiles
C[Si](OC(=C(C)C)OC)(C)C
Name
tetrabutylammonium m-chlorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)[O-])C=CC1.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
1 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
75.6 g
Type
solvent
Smiles
O1CCCC1.C1CCOC1
Step Ten
Name
tetrabutylammonium m-chlorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=O)[O-])C=CC1.C(CCC)[N+](CCCC)(CCCC)CCCC
Step Eleven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
17.3 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Step Fourteen
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml round bottom flask, equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
It is added over 50 minutes
Duration
50 min
CUSTOM
Type
CUSTOM
Details
rises to about 41.0° C
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 10° C

Outcomes

Product
Details
Reaction Time
8 min
Name
Type
Smiles
CCOC1=C(C=CC(=C1)C(C(=O)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.